1-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxylic acid
Overview
Description
Scientific Research Applications
Molecular Structure and Synthesis
- The compound has been used in studies exploring hydrogen bonding and molecular conformation. For instance, 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid forms complex hydrogen-bonded framework structures, demonstrating the versatility of pyrazole derivatives in forming diverse molecular architectures (Asma et al., 2018).
Chemical Reactions and Derivatives
- Synthesis of related compounds like 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid has shown the importance of single-crystal X-ray analysis for unambiguous structure determination of regioisomers, highlighting the precision needed in chemical synthesis involving pyrazole derivatives (Kumarasinghe et al., 2009).
Potential Agricultural Applications
- Research on acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia indicates low auxin activities in some compounds, suggesting a potential role in plant growth regulation and agricultural chemistry (Yue et al., 2010).
Optical and Spectroscopic Properties
- Studies on derivatives like 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid show interesting optical properties, including nonlinear optical activity, which could have implications in materials science and photonics (Tamer et al., 2015).
Biological Activities
- Some 1-aryl-1H-pyrazole-5-acetic acids have demonstrated significant anti-inflammatory and analgesic activities in animal models, suggesting their potential as therapeutic agents (Menozzi et al., 1994).
Crystallography and Solid-State Chemistry
- The compound's derivatives have been used in crystallographic studies to understand molecular interactions and packing, contributing to our understanding of solid-state chemistry (Radi et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-3-4-11(17-2)10(7-8)14-6-5-9(13-14)12(15)16/h3-7H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXPHNJWLWDHLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C=CC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152535-19-7 | |
Record name | 1-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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